(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione

Asymmetric catalysis Quaternary carbon stereocenters Organoboron chemistry

Racemic building blocks impose costly resolution steps in asymmetric synthesis. (S)-Hajos-Parrish ketone provides a pre-installed C7a chiral center for direct enantioselective entry: • 10-step cortistatin CD-ring fragment construction with defined stereochemistry. • >50:1 dr in Cu-catalyzed allyldiboron additions for vicinal β-tertiary/γ-quaternary stereocenters. • 100% ee enzymatic resolution using D. igniaria in 4 h. Supplied at ≥97% purity; [α]²⁰D = +352° (c=1, EtOH).

Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
CAS No. 17553-86-5
Cat. No. B119221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione
CAS17553-86-5
Synonyms(7aS)-2,3,7,7a-Tetrahydro-7a-methyl-1H-indene-1,5(6H)-dione;  (+)-7,7a-Dihydro-7aβ-methyl-1,5(6H)-indandione;  (+)-Hajos-Parrish Diketone;  (+)-Hajos-Parrish Ketone;  (S)-(+)-2,3,7,7a-Tetrahydro-7a-methyl-_x000B_1H-indene-1,5(6H)-dione;  (S)-(+)-Hajos-Parrish
Molecular FormulaC10H12O2
Molecular Weight164.2 g/mol
Structural Identifiers
SMILESCC12CCC(=O)C=C1CCC2=O
InChIInChI=1S/C10H12O2/c1-10-5-4-8(11)6-7(10)2-3-9(10)12/h6H,2-5H2,1H3/t10-/m0/s1
InChIKeyFNYAZSZTENLTRT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Hajos-Parrish Ketone (17553-86-5) Procurement Guide for Asymmetric Synthesis Applications


(S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione, universally recognized as (S)-Hajos-Parrish ketone or (S)-Hajos-Wiechert ketone, is a chiral bicyclic enedione (C10H12O2, MW 164.20) that serves as a cornerstone chiral building block in the total synthesis of steroids, terpenoids, and complex natural products [1][2]. First disclosed in 1971 as the product of the landmark proline-catalyzed intramolecular asymmetric aldol reaction, this compound represented the first practical demonstration of enantioselective organocatalysis and has since been employed in the construction of over 50 structurally diverse natural products [3][4]. The (S)-enantiomer (CAS 17553-86-5) is commercially available at purity specifications up to ≥99% (HPLC), with an optical rotation of [α]20D = +352° (c=1, EtOH) [5].

Why (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione Cannot Be Replaced by Wieland-Miescher Ketone or Racemic Analogs


Substitution of (S)-Hajos-Parrish ketone with structurally similar bicyclic diketones—particularly Wieland-Miescher ketone (WMK, octalin-1,6-dione framework, MW 178.23) or the racemic Hajos-Parrish ketone (CAS 19576-08-0)—is scientifically unsound and can lead to divergent synthetic outcomes, compromised stereochemical integrity, or complete reaction failure [1][2]. Computational studies demonstrate that despite differing by only one carbon in the cycloalkane ring, HP-series and WM-series substrates undergo mechanistically distinct cascade transformations with Pb(OAc)₄, yielding structurally unrelated products—the HP series produces a complex ring-expanded molecule, while the WM series yields a bisacetoxy diacetal [2]. Furthermore, the activation barrier for key isomerization steps differs substantially between the two scaffolds: 22.09 kcal/mol for the HP series versus 13.77 kcal/mol for the WM series, confirming that reactivity patterns are non-transferable [2]. Additionally, the (S)-enantiomer provides a pre-installed chiral center essential for downstream stereocontrol, whereas racemic material (CAS 19576-08-0) necessitates additional resolution steps and reduces overall synthetic efficiency [3].

Quantitative Differentiation Evidence for (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (17553-86-5) vs. Analogs


Superior Diastereoselectivity in Cu-Catalyzed Allyldiboron Additions vs. Alternative Ketone Substrates

In copper-catalyzed diastereo- and enantioselective reactions with γ,γ-disubstituted allyldiborons, (S)-Hajos-Parrish diketone demonstrates exceptional stereocontrol that exceeds typical ketone substrates. The compound reacts with exclusive chemoselectivity for the α,β-unsaturated enone moiety over the saturated aliphatic ketone, affording the product as a single diastereomer with >50:1 dr. This level of diastereoselectivity enables the construction of vicinal β-tertiary and γ-quaternary carbon stereogenic centers that are otherwise difficult to access [1]. In contrast, alternative enone substrates in the same study produced dr values as low as 6.7:1, highlighting the unique conformational bias of the Hajos-Parrish scaffold [2].

Asymmetric catalysis Quaternary carbon stereocenters Organoboron chemistry

Divergent Cascade Reactivity with Pb(OAc)₄ vs. Wieland-Miescher Ketone: Computational Validation of Non-Interchangeability

Despite differing by only a single carbon atom in the cycloalkane ring (six-membered in HP vs. seven-membered in WM), the Hajos-Parrish and Wieland-Miescher ketone scaffolds undergo fundamentally different Pb(OAc)₄-mediated oxidative cascade transformations [1]. DFT calculations at the B3LYP/6-31G level reveal that the key isomerization step from intermediate i to ii is significantly more endothermic for the HP series (19.93 kcal/mol) than for the WM series (4.20 kcal/mol), and the activation barrier for this transformation is nearly 60% higher in the HP series (22.09 kcal/mol vs. 13.77 kcal/mol) [2]. Consequently, the HP pathway yields a complex ring-expanded molecule, while the WM pathway produces a structurally distinct bisacetoxy diacetal [2].

Computational chemistry Oxidative cleavage Mechanistic divergence

Faster Biotransformation Kinetics for Resolution vs. Wieland-Miescher Ketone

In comparative chemoenzymatic resolution studies, racemic Hajos-Parrish ketone undergoes substantially faster microbial biotransformation than racemic Wieland-Miescher ketone under identical conditions [1]. Using Didymosphaeria igniaria, the HP ketone achieves complete enantiomeric resolution in 4 hours—yielding optically pure (R)-2 ketone and reducing the (S)-enantiomer to the corresponding alcohol with 100% ee and >60% de. In contrast, Wieland-Miescher ketone biotransformation by the same microorganisms requires significantly longer reaction times to achieve comparable conversion [1]. Similarly, Coryneum betulinum-mediated reduction of the (R)-HP enantiomer proceeds in 6 days to yield (4aR,5S)-4 alcohol with high enantiomeric purity, whereas the analogous WM transformation demands extended incubation periods [1].

Chemoenzymatic resolution Biotransformation Microbial reduction

Commercial Enantiopure Availability at ≥99% HPLC Purity Enables Direct Chiral Pool Use

The (S)-enantiomer (CAS 17553-86-5) is commercially available at ≥99% purity by HPLC with a defined optical rotation of [α]20D = +352° (c=1, EtOH), enabling immediate deployment as a chiral pool starting material without additional resolution steps [1]. In contrast, the racemic analog (CAS 19576-08-0) is typically supplied at 95% purity and lacks stereochemical definition, requiring subsequent resolution that reduces overall yield and increases process complexity . The availability of the enantiopure (S)-form eliminates the 50% yield loss inherent to racemic resolution workflows and reduces synthetic step count by at least 1-2 steps per campaign.

Chiral pool synthesis Quality specifications Procurement

Validated in Total Synthesis of Cortistatin Alkaloids and Hydroanthracenol Scaffolds

(S)-Hajos-Parrish ketone serves as a validated chiral building block in the total synthesis of steroidal alkaloids including cortistatins A, J, K, and L [1][2]. In cortistatin synthesis, the CD-ring fragment is constructed in 10 steps from readily available (+)-Hajos-Parrish ketone, followed by Knoevenagel condensation and electrocyclic reaction to assemble the tetracyclic core [3]. The compound also enables stereoselective preparation of hydroanthracenol and related polycyclic compounds via Ti(Oi-Pr)₄-promoted photoenolization Diels-Alder reactions [4]. Additionally, it serves as a precursor for the methanoindene cage of phragmalin-type natural products through stereoselective modifications followed by aldol-based cage formation [5].

Total synthesis Steroidal alkaloids Diels-Alder

Procurement-Driven Application Scenarios for (S)-7a-Methyl-2,3,7,7a-tetrahydro-1H-indene-1,5(6H)-dione (17553-86-5)


Enantioselective Total Synthesis of Cortistatin Steroidal Alkaloids

Procure (S)-Hajos-Parrish ketone (CAS 17553-86-5) at ≥99% purity for constructing the CD-ring junction in cortistatin total synthesis campaigns. The compound provides a pre-installed chiral center that enables a 10-step construction of the CD-ring fragment, followed by Knoevenagel condensation to assemble the tetracyclic core [6][4]. Alternative chiral building blocks lack validated precedent for this scaffold and would require de novo route development.

Stereoselective Synthesis of Quaternary Carbon Stereocenters via Cu-Catalyzed Allyldiboron Addition

Use (S)-Hajos-Parrish diketone as the preferred enone substrate for Cu-catalyzed diastereo- and enantioselective additions of γ,γ-disubstituted allyldiborons. The compound delivers >50:1 dr, enabling efficient construction of vicinal β-tertiary and γ-quaternary carbon stereogenic centers with minimal purification burden [6][4]. Alternative enones yield dr values as low as 6.7:1, resulting in substantially lower isolated yields and increased chromatographic demands.

Chemoenzymatic Resolution Campaigns Requiring Rapid Biotransformation Kinetics

For enzymatic resolution workflows targeting optically pure bicyclic diketones, (S)-Hajos-Parrish ketone offers 4-hour biotransformation times using D. igniaria—substantially faster than Wieland-Miescher ketone under identical conditions [6]. This kinetic advantage translates to higher throughput and reduced fermentation costs in process-scale resolutions, with the reduced (S)-enantiomer recovered as an alcohol in 100% ee and >60% de after Jones oxidation [6].

Chiral Pool Synthesis of Deuterated Steroids for Metabolic Studies

Deploy (S)-Hajos-Parrish ketone as the starting material for preparing 18-trideuterated and 19-trideuterated testosterone, androstenedione, and progesterone [6]. The 19-trideuterated steroid synthesis proceeds through non-deuterated Hajos-Parrish ketone with incorporation of the 19-methyl-d3 group from CD3I at a later synthetic stage, providing a unified route to isotopically labeled steroid probes for biosynthesis and metabolism studies [6].

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